4-fluoro-1H-indole-6-carboxylic Acid
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Overview
Description
4-Fluoro-1H-indole-6-carboxylic acid is a fluorinated indole derivative with the molecular formula C9H6FNO2. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
One common method is the electrophilic substitution reaction where a fluorine source, such as N-fluorobenzenesulfonimide (NFSI), is used to introduce the fluorine atom at the desired position on the indole ring . The reaction conditions often include the use of a suitable solvent like dichloromethane and a catalyst such as trifluoroacetic acid.
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Chemical Reactions Analysis
4-Fluoro-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:
Major products formed from these reactions include various substituted indole derivatives, which can be further utilized in different applications .
Scientific Research Applications
4-Fluoro-1H-indole-6-carboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4-fluoro-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to certain receptors and enzymes, leading to its biological effects . For example, it may inhibit specific enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
4-Fluoro-1H-indole-6-carboxylic acid can be compared with other fluorinated indole derivatives, such as:
- 5-Fluoro-1H-indole-2-carboxylic acid
- 6-Fluoro-1H-indole-3-carboxylic acid
- 7-Fluoro-1H-indole-4-carboxylic acid
These compounds share similar structural features but differ in the position of the fluorine atom, which can influence their chemical reactivity and biological activities . The unique positioning of the fluorine atom in this compound contributes to its distinct properties and applications .
Properties
IUPAC Name |
4-fluoro-1H-indole-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-7-3-5(9(12)13)4-8-6(7)1-2-11-8/h1-4,11H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRLJGFDKLHDFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470241 |
Source
|
Record name | 4-fluoro-1H-indole-6-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20470241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-31-0 |
Source
|
Record name | 4-Fluoro-1H-indole-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885520-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-fluoro-1H-indole-6-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20470241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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